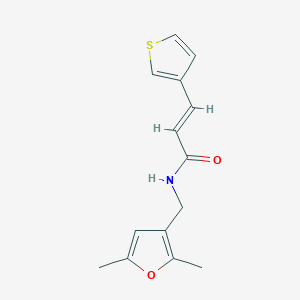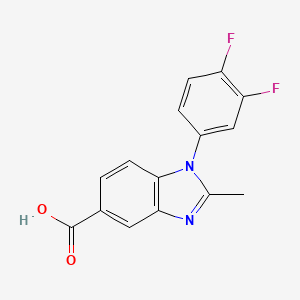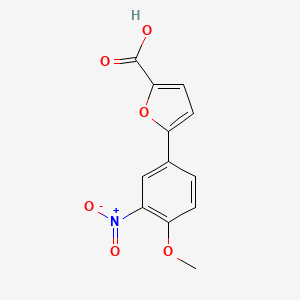
5-(4-Methoxy-3-nitrophenyl)furan-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid is a compound that belongs to the class of furan carboxylic acids, which are recognized for their potential as biobased building blocks in the pharmaceutical and polymer industries. These compounds have been studied for their antimycobacterial properties, particularly in interfering with iron homeostasis in mycobacterial species, making them innovative potential therapeutics for diseases like tuberculosis .
Synthesis Analysis
The synthesis of related furan carboxylic acids often involves cascade reactions utilizing enzymes or chemical reactions that introduce functional groups to the furan ring. For instance, a dual-enzyme cascade system using galactose oxidase and alcohol dehydrogenases has been employed for the synthesis of 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural . Although the specific synthesis of 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of furan carboxylic acid derivatives has been characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD). For example, the crystal structure of a related compound, 5-(5-nitro furan-2-ylmethylen) imino thiazolidin-4-one, was determined to be triclinic with specific space group parameters . Density functional theory (DFT) studies complement these experimental techniques to provide insights into the electronic structure and intermolecular interactions of these compounds .
Chemical Reactions Analysis
Furan carboxylic acids can undergo various chemical reactions, including nucleophilic substitution. For instance, methyl 5-nitro-2-furancarboxylate reacts with phenoxides to form methyl 5-phenoxy-2-furancarboxylates through the displacement of the nitro group . These reactions are influenced by factors such as temperature and the nature of the substituents on the furan ring or the reacting phenoxide.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acids, such as solubility, can be influenced by their molecular structure. Thermodynamic parameters like enthalpy and entropy of dissolution have been calculated for different nitrophenyl-furan-2-carboxylic acids in propan-2-ol. These parameters provide valuable information about the energetics of the dissolution process and the interactions between the solute molecules and the solvent . The solubility of these compounds is also found to be dependent on their melting points, indicating a relationship between the solid-state properties and solubility behavior .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Verbindung kann in der Suzuki–Miyaura (SM)-Kreuzkupplung verwendet werden, einer weit verbreiteten, übergangsmetallkatalysierten C-C-Bindungsbildungsreaktion . Der Erfolg der SM-Kupplung beruht auf einer Kombination aus außergewöhnlich milden und funktionellen Gruppen toleranten Reaktionsbedingungen mit einem relativ stabilen, leicht zu synthetisierenden und im Allgemeinen umweltfreundlichen Organoboran-Reagenz .
Antibakterielle Aktivität
Furan-Derivate, darunter „5-(4-Methoxy-3-nitrophenyl)furan-2-carbonsäure“, haben vielversprechende antibakterielle Aktivität gezeigt . Sie können verwendet werden, um innovative antibakterielle Mittel zu entwickeln, die im Kampf gegen arzneimittelresistente Bakterienstämme von entscheidender Bedeutung sein könnten .
Antituberkulosemittel
Die Verbindung hat das Potenzial als Antituberkulosemittel . Untersuchungen haben gezeigt, dass 5-Phenylfuran-2-carbonsäuren, wie z. B. „this compound“, die Eisenaufnahme bei Mycobakterienarten gezielt angreifen können .
Antimycobakterielle Mittel
„this compound“ kann auch als antimycobakterielles Mittel verwendet werden . Es hat die Fähigkeit, die Eisenhomöostase zu stören, die für das Überleben und Wachstum von Mycobakterien von entscheidender Bedeutung ist .
Anti-Virulenz-Verbindungen
Die Verbindung kann zu Anti-Virulenz-Verbindungen entwickelt werden, die die Eisenaufnahme bei Mycobakterien gezielt angreifen . Dieser Ansatz könnte einen neuen Weg zur Bekämpfung von Tuberkulose eröffnen, insbesondere angesichts der zunehmenden Arzneimittelresistenz .
Arzneimittelentwicklung
Angesichts ihrer verschiedenen biologischen Aktivitäten kann „this compound“ zur Entwicklung neuer Medikamente eingesetzt werden. Ihr Furan-Kern ist eine wesentliche synthetische Technik bei der Suche nach neuen Medikamenten .
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid could potentially affect multiple biochemical pathways.
Eigenschaften
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-18-10-3-2-7(6-8(10)13(16)17)9-4-5-11(19-9)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROODOZOFWFIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

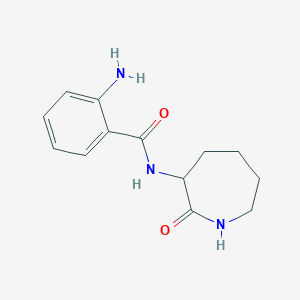
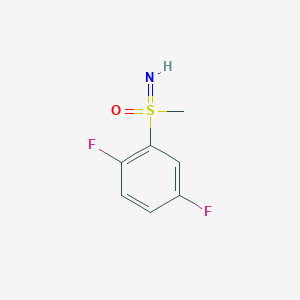
![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520561.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)
![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)


![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)
![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)
